molecular formula C21H16N2O2S2 B3476790 4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine

4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine

Cat. No.: B3476790
M. Wt: 392.5 g/mol
InChI Key: JVQNSAKEHHBXIQ-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the benzodioxin and phenyl groups. Common reagents used in these reactions include sulfur-containing compounds, methylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It is investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound’s stability and reactivity make it a candidate for use in materials science and the development of new industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(4-ethyl-5-thiophen-2-ylmethyl-1,2,4-triazol-3-ylsulfanyl)acetamide

Uniqueness

Compared to similar compounds, 4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S2/c1-13-22-20(26-15-7-8-17-18(11-15)25-10-9-24-17)16-12-19(27-21(16)23-13)14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQNSAKEHHBXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=N1)SC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine
Reactant of Route 3
4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine
Reactant of Route 4
4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine
Reactant of Route 5
4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine
Reactant of Route 6
4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine

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